molecular formula C6H4F4N2O B3138149 5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 447401-88-9

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3138149
CAS RN: 447401-88-9
M. Wt: 196.1 g/mol
InChI Key: OJKIPJVJFWPIJP-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound. This compound is a heterocyclic compound with multiple fluorine atoms, which gives it unique structure and properties .


Molecular Structure Analysis

The molecular formula of this compound is C6H4F4N2O2 . It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The molecule also contains several fluorine atoms, which can significantly influence its chemical behavior.

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylation reactions, including those involving trifluoromethyl groups as found in the target compound, are critical in developing pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Recent advancements have emphasized environmentally friendly fluoroalkylation reactions in aqueous media, highlighting the importance of developing mild and green chemistry approaches for incorporating fluorinated groups into target molecules. These advancements support the potential application of the compound in synthesizing new chemical entities with enhanced activity profiles and lower environmental impact (Hai‐Xia Song et al., 2018).

Trifluoromethylpyrazoles as Bioactive Agents

Trifluoromethylpyrazoles, a class to which the target compound belongs, have garnered interest for their anti-inflammatory and antibacterial properties. These findings suggest that modifications in the pyrazole nucleus, such as the addition of a trifluoromethyl group, can significantly influence the biological activity of these compounds, pointing towards their potential utility in medicinal chemistry for developing new therapeutic agents (Kamalneet Kaur et al., 2015).

Biodegradation of Fluorinated Compounds

Environmental persistence and the potential adverse effects of fluorinated compounds, including those with trifluoromethyl groups, have prompted research into their biodegradation. Understanding the environmental fate of such compounds is crucial for assessing their impact and ensuring the development of more sustainable chemical processes (T. Frömel & T. Knepper, 2010).

Polymerization and Material Applications

The unique properties of fluorinated compounds also extend to the field of materials science, where they contribute to the development of novel materials with specific characteristics such as thermal and chemical stability. Research into the polymerization of fluorinated aldehydes and the creation of fluoropolymer materials suggests potential applications of the target compound in creating new polymers or materials with desirable properties for various industrial applications (P. Kubisa et al., 1980).

Safety and Hazards

When handling this compound, laboratory safety procedures should be strictly followed to avoid inhalation, skin contact, or ingestion .

properties

IUPAC Name

5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKIPJVJFWPIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Synthesis routes and methods I

Procedure details

42.0 g (711.9 mmoles) of potassium fluoride was added to a solution of 60.4 g (282.7 mmoles) of 5-chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboaldehyde dissolved in 700 ml of dimethyl sulfoxide. The mixture was stirred at 120 to 140° C. for 5 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent) to obtain 36.8 g (yield: 66.0%) of 5-fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboaldehyde.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
60.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of anhydrous KF (4 g) in anhydrous DMF (20 mL) was stirred under N2 and 1-methyl-3-trifluoromethyl-5-chloropyrazole-4-carboxaldehyde (10.6 g) added. The mixture was heated at 150 ° C. for 6 h. The mixture was poured onto ice (250 g) and was mixed thoroughly. The mixture was extracted with ether (5×50 mL). The ether solution was dried (MgSO4) and concentrated in vacuo leaving an amber liquid (10 g). The liquid was distilled under reduced pressure to give one fraction, 8.0 g yellow liquid b.p. 68-74 ° C. @ 0.4 Torr.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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